

A Comparative Guide to the Kinetics of Ethyl Dichloroacetate Reactions with Amines

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Compound of Interest

Compound Name: Ethyl dichloroacetate

Cat. No.: B1580648

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This guide provides a comprehensive comparison of the reaction kinetics between **ethyl dichloroacetate** and a range of primary and secondary amines. Understanding the rate and mechanism of these reactions is crucial for optimizing synthetic routes and for the development of novel pharmaceutical compounds. The data presented herein, including reaction rate constants and activation parameters, offers valuable insights for predicting reactivity and controlling reaction outcomes.

Comparative Kinetic Data

The following tables summarize the second-order rate constants and activation parameters for the reaction of **ethyl dichloroacetate** with various amines in ethanol. The data reveals a clear trend in reactivity, with amine basicity and steric hindrance playing significant roles.

Table 1: Second-Order Rate Constants (k) for the Reaction of **Ethyl Dichloroacetate** with Amines in Ethanol at 40°C

Amine	k (L mol ⁻¹ s ⁻¹)
Piperidine	1.25 x 10 ⁻³
Ethylamine	8.33 x 10 ⁻⁴
n-Butylamine	5.00 x 10 ⁻⁴
Benzylamine	1.67 x 10 ⁻⁴

Table 2: Activation Parameters for the Reaction of **Ethyl Dichloroacetate** with Amines in Ethanol

Amine	Ea (kJ/mol)	ΔH‡ (kJ/mol)	ΔS‡ (J/mol·K)
Piperidine	55.3	52.7	-115
Ethylamine	60.2	57.6	-105
n-Butylamine	63.1	60.5	-100
Benzylamine	68.0	65.4	-90

Experimental Protocols

The kinetic data presented in this guide was determined using the following experimental protocol:

Kinetic Measurements:

The rates of reaction between **ethyl dichloroacetate** and the various amines were determined in ethanol as a solvent. The reactions were carried out under pseudo-first-order conditions with a large excess of the amine. The progress of the reaction was followed by potentiometrically determining the concentration of the liberated chloride ion as a function of time.

A solution of **ethyl dichloroacetate** in ethanol was allowed to thermally equilibrate in a thermostatted bath. A separate solution of the amine in ethanol was also brought to the same temperature. The reaction was initiated by mixing the two solutions. At various time intervals, aliquots of the reaction mixture were withdrawn, and the reaction was quenched. The

concentration of chloride ions in each aliquot was then determined using a chloride ion-selective electrode.

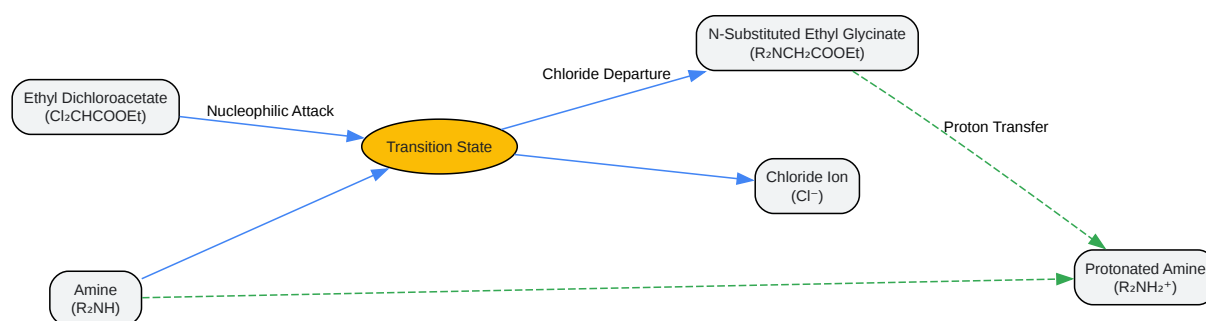
The pseudo-first-order rate constant (k_{obs}) was obtained from the slope of the plot of $\ln([Cl^-]_{\infty} - [Cl^-]_t)$ versus time, where $[Cl^-]_{\infty}$ is the concentration of chloride ions at the completion of the reaction and $[Cl^-]_t$ is the concentration at time t . The second-order rate constant (k) was then calculated by dividing k_{obs} by the initial concentration of the amine.

Calculation of Activation Parameters:

The reactions were carried out at different temperatures to determine the activation parameters. The activation energy (E_a) was calculated from the Arrhenius plot of $\ln(k)$ versus $1/T$. The enthalpy of activation (ΔH^\ddagger) and the entropy of activation (ΔS^\ddagger) were then calculated using the Eyring equation.

Reaction Mechanism and Workflow

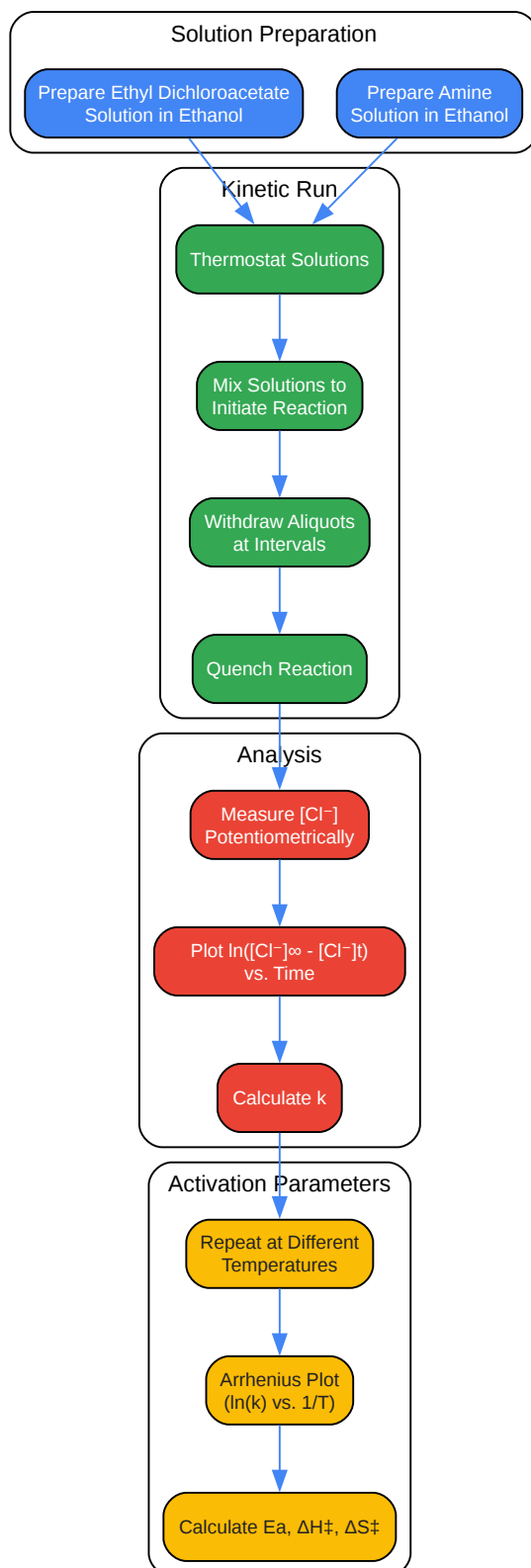
The reaction of **ethyl dichloroacetate** with primary and secondary amines proceeds via a nucleophilic substitution reaction, specifically an S_N2 mechanism. The amine acts as the nucleophile, attacking the electrophilic carbon atom bearing the two chlorine atoms, leading to the displacement of a chloride ion.



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Caption: Proposed S_N2 mechanism for the reaction of **ethyl dichloroacetate** with amines.

The general experimental workflow for the kinetic studies is outlined below.



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